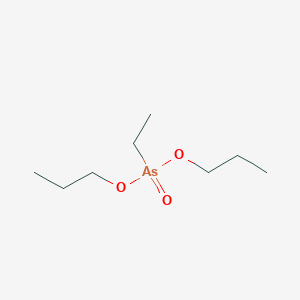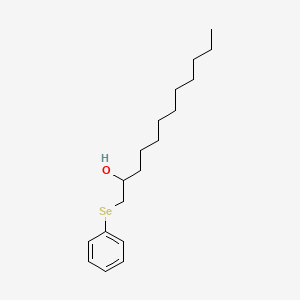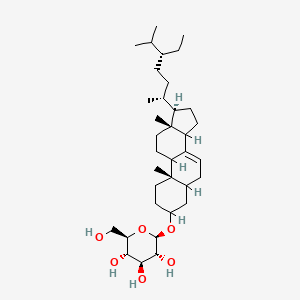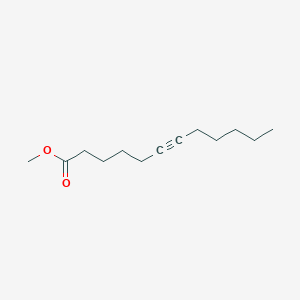![molecular formula C25H36N2O B14607602 (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene CAS No. 60692-76-4](/img/structure/B14607602.png)
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound is notable for its unique substituents: a 2-methylbutyl group on one phenyl ring and an octyloxy group on the other. These substituents can significantly influence the compound’s physical and chemical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azobenzene structure.
For this specific compound, the starting materials would be 4-(2-methylbutyl)aniline and 4-(octyloxy)aniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, typically involves large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction can convert the diazene group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azobenzenes depending on the electrophile used.
科学研究应用
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light-induced isomerization.
Medicine: Explored for drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
作用机制
The mechanism of action of (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene primarily involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its (E) and (Z) isomers. This photoresponsive behavior allows it to act as a molecular switch, influencing various molecular targets and pathways, such as altering the conformation of proteins or disrupting cellular processes.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound with no substituents.
Disperse Orange 3: An azobenzene derivative used as a dye.
4,4’-Dihydroxyazobenzene: An azobenzene with hydroxyl groups.
Uniqueness
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene is unique due to its specific substituents, which impart distinct physical and chemical properties. The 2-methylbutyl and octyloxy groups can influence the compound’s solubility, stability, and photoresponsive behavior, making it suitable for specialized applications that other azobenzenes may not fulfill.
属性
CAS 编号 |
60692-76-4 |
|---|---|
分子式 |
C25H36N2O |
分子量 |
380.6 g/mol |
IUPAC 名称 |
[4-(2-methylbutyl)phenyl]-(4-octoxyphenyl)diazene |
InChI |
InChI=1S/C25H36N2O/c1-4-6-7-8-9-10-19-28-25-17-15-24(16-18-25)27-26-23-13-11-22(12-14-23)20-21(3)5-2/h11-18,21H,4-10,19-20H2,1-3H3 |
InChI 键 |
QQAPBVIXDXEGHV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)





![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)



![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)

![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)

